molecular formula C6H11ClF2N2O B6189160 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride CAS No. 2524443-60-3

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride

Cat. No.: B6189160
CAS No.: 2524443-60-3
M. Wt: 200.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is a synthetic organic compound characterized by its unique cyclobutane ring structure substituted with an aminomethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a suitable partner, often under UV light or using a photochemical reactor.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor

    Aminomethylation: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, a primary or secondary amine, and a compound containing an active hydrogen atom.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

    Hydrochloride Salt Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and fluorination steps, as well as automated systems for the aminomethylation and carboxamide formation.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated cyclobutane ring.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms can enhance binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. The aminomethyl group can participate in ionic interactions or hydrogen bonding, while the carboxamide group can act as a hydrogen bond donor or acceptor.

Comparison with Similar Compounds

Similar Compounds

    1-(aminomethyl)cyclobutane-1-carboxamide: Lacks the fluorine atoms, which may result in different binding affinities and reactivity.

    3,3-difluorocyclobutane-1-carboxamide: Lacks the aminomethyl group, affecting its ability to form certain interactions.

    1-(aminomethyl)-3-fluorocyclobutane-1-carboxamide: Contains only one fluorine atom, which may alter its chemical properties and biological activity.

Uniqueness

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxamide hydrochloride is unique due to the combination of its fluorinated cyclobutane ring and aminomethyl group, which confer distinct chemical and biological properties. The presence of two fluorine atoms can significantly enhance its stability and binding interactions compared to non-fluorinated analogs.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to industrial applications.

Properties

CAS No.

2524443-60-3

Molecular Formula

C6H11ClF2N2O

Molecular Weight

200.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.